molecular formula C20H23N3O B2530037 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide CAS No. 868978-40-9

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2530037
CAS No.: 868978-40-9
M. Wt: 321.424
InChI Key: YVANOAUTHIFDGX-UHFFFAOYSA-N
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Description

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide is a synthetic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a methyl group at the 8-position. This heterocyclic scaffold is of significant pharmaceutical interest due to its structural resemblance to bioactive molecules like Zolpidem and Alpidem, which are clinically used for their sedative and anxiolytic properties . The compound’s structure includes a 2-phenylbutanamide moiety linked via an ethyl chain to the imidazo[1,2-a]pyridine core. Such derivatives are typically synthesized via multicomponent reactions or palladium-catalyzed cross-coupling, as evidenced by related imidazo[1,2-a]pyridine syntheses .

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-18(16-9-5-4-6-10-16)20(24)21-12-11-17-14-23-13-7-8-15(2)19(23)22-17/h4-10,13-14,18H,3,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVANOAUTHIFDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CN3C=CC=C(C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include:

    Microwave irradiation: This accelerates the reaction and improves yields.

    Condensation reaction: 2-aminopyridine reacts with α-bromoketone to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors that allow for precise control of reaction conditions and efficient heat transfer. The use of solid support catalysts such as Al2O3 and TiCl4 can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and alkylation reactions can occur at specific positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform for halogenation.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated imidazo[1,2-a]pyridines.

Scientific Research Applications

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide and analogous compounds:

Compound Core Structure Substituents Linker Amide/Functional Group Key Features Reference
This compound Imidazo[1,2-a]pyridine 8-methyl Ethyl 2-phenylbutanamide Balanced lipophilicity; potential CNS activity due to phenylbutanamide moiety
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Imidazo[1,2-a]pyrimidine Thiophene-Schiff base Direct conjugation Amine Enhanced π-π interactions; potential antimicrobial activity
6-(2-aminophenyl)-N-(2-(pyridin-2-yl)ethyl)imidazo[1,2-a]pyrazin-8-amine Imidazo[1,2-a]pyrazine 2-aminophenyl; pyridin-2-yl Ethyl Amine Improved solubility due to pyridine; possible kinase inhibition
N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Imidazo[1,2-a]pyridine 8-bromo; 4-fluorophenyl Direct conjugation Benzamide Electrophilic bromo group for covalent binding; fluorophenyl enhances stability
(E)-2-(3-nitroimidazo[1,2-a]pyridin-2-ylthio)-N'-benzylideneacetohydrazide Imidazo[1,2-a]pyridine 3-nitro; thioacetohydrazide Thioether Hydrazide Nitro group enhances redox activity; thioether improves membrane permeability
(R/S)-N-...-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide derivatives Pyrimidine/Imidazo[4,5-b]pyridine Varied (e.g., trifluoromethyl, methyl) Alkyl/aryl Butanamide Stereochemistry impacts target selectivity; fluorinated groups boost metabolic stability

Structural and Functional Insights:

Core Heterocycle Modifications :

  • Replacing imidazo[1,2-a]pyridine with imidazo[1,2-a]pyrimidine (as in ) introduces additional nitrogen atoms, altering electronic properties and binding affinity.
  • Bromo or nitro substituents (e.g., ) increase electrophilicity, enabling covalent interactions with biological targets but may raise toxicity concerns.

Linker Flexibility: The ethyl linker in the target compound and provides moderate flexibility, balancing conformational freedom and rigidity.

Amide vs. Amine Moieties :

  • The 2-phenylbutanamide group in the target compound offers higher lipophilicity compared to amines (), favoring blood-brain barrier penetration for CNS applications.
  • Hydrazide derivatives () introduce hydrogen-bonding capacity, beneficial for enzyme inhibition.

Substituent Effects :

  • Methyl groups (8-position in the target) enhance metabolic stability compared to bromo or nitro groups .
  • Fluorinated aryl groups () improve pharmacokinetic profiles by resisting oxidative metabolism.

Biological Activity

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Properties

The compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. The molecular structure can be represented as follows:

  • Molecular Formula : C17H20N2
  • Molecular Weight : 268.36 g/mol

Imidazo[1,2-a]pyridines interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit tropomyosin receptor kinases (Trks), which play a crucial role in cancer cell proliferation and survival.
  • Antioxidant Activity : The presence of the imidazo[1,2-a]pyridine moiety may confer antioxidant properties, potentially reducing oxidative stress in cells.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine possess significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines.
    CompoundCell LineIC50 (µM)
    C5MCF-790.97
    D4MCF-7Higher than C5
    These findings suggest that this compound may also exhibit similar anticancer properties.
  • Antimicrobial Activity : Compounds within this class have been investigated for their antimicrobial effects, showing activity against various bacterial strains.
  • Anti-inflammatory Properties : Some studies indicate potential anti-inflammatory activity, which can be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives:

  • Study on Pyrazole Derivatives : A study synthesized pyrazole derivatives containing imidazo[1,2-a]pyridine moieties and evaluated their cytotoxicity against breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell viability .
  • Tropomyosin Receptor Kinase Inhibition : Another study highlighted the design and synthesis of compounds aimed at inhibiting Trk receptors. The potent inhibitors showed IC50 values comparable to FDA-approved drugs, suggesting that this compound could similarly serve as a lead compound for further drug development .

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